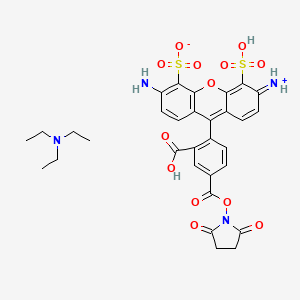
AF488 NHS ester (TEA)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
AF488 NHS ester (TEA) is a fluorescent dye commonly used in biological and chemical research. It is known for its bright green fluorescence and high photostability. The compound is particularly useful for labeling proteins, peptides, and other molecules containing primary amines. The NHS ester (N-hydroxysuccinimide ester) group in AF488 NHS ester (TEA) reacts with primary amines to form stable amide bonds, making it an excellent tool for various labeling applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of AF488 NHS ester (TEA) typically involves the reaction of a fluorophore with N-hydroxysuccinimide and a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an anhydrous solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature. The resulting product is purified using techniques such as column chromatography or recrystallization .
Industrial Production Methods
In industrial settings, the production of AF488 NHS ester (TEA) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product. Industrial production may also involve automated systems for synthesis, purification, and packaging to meet the high demand for this compound in research and diagnostic applications .
Analyse Des Réactions Chimiques
Types of Reactions
AF488 NHS ester (TEA) primarily undergoes nucleophilic substitution reactions with primary amines. The NHS ester group reacts with the amine group to form a stable amide bond. This reaction is highly specific and efficient, making it ideal for labeling applications .
Common Reagents and Conditions
The reaction between AF488 NHS ester (TEA) and primary amines is typically carried out in a buffer solution with a pH range of 7-9. Common reagents include sodium bicarbonate or phosphate buffer. The reaction is usually performed at room temperature for about an hour .
Major Products
The major product of the reaction between AF488 NHS ester (TEA) and primary amines is the corresponding amide. This product retains the fluorescent properties of the AF488 dye, making it useful for various imaging and detection applications .
Applications De Recherche Scientifique
AF488 NHS ester (TEA) has a wide range of applications in scientific research:
Chemistry: Used for labeling and tracking molecules in various chemical reactions.
Biology: Commonly used in fluorescence microscopy, flow cytometry, and other imaging techniques to study cellular structures and functions.
Medicine: Employed in diagnostic assays and imaging techniques to detect and monitor diseases.
Industry: Utilized in the development of biosensors and other analytical tools for quality control and research purposes
Mécanisme D'action
The mechanism of action of AF488 NHS ester (TEA) involves the formation of a stable amide bond between the NHS ester group and the primary amine group of the target molecule. This reaction results in the covalent attachment of the fluorescent dye to the target molecule. The fluorescence properties of AF488 allow for the visualization and tracking of the labeled molecules in various applications .
Comparaison Avec Des Composés Similaires
AF488 NHS ester (TEA) is often compared with other fluorescent dyes such as FITC (fluorescein isothiocyanate) and Oregon Green 488. While all these dyes have similar excitation and emission spectra, AF488 NHS ester (TEA) is known for its higher photostability and brighter fluorescence. This makes it a preferred choice for long-term imaging and applications requiring high sensitivity .
List of Similar Compounds
- FITC (fluorescein isothiocyanate)
- Oregon Green 488
- Rhodamine Green
- Cy3
- Cy5
AF488 NHS ester (TEA) stands out due to its superior photostability and brightness, making it a valuable tool in various research and diagnostic applications .
Propriétés
Formule moléculaire |
C31H32N4O13S2 |
|---|---|
Poids moléculaire |
732.7 g/mol |
Nom IUPAC |
3-amino-6-azaniumylidene-9-[2-carboxy-4-(2,5-dioxopyrrolidin-1-yl)oxycarbonylphenyl]-5-sulfoxanthene-4-sulfonate;N,N-diethylethanamine |
InChI |
InChI=1S/C25H17N3O13S2.C6H15N/c26-15-5-3-12-19(11-2-1-10(9-14(11)24(31)32)25(33)41-28-17(29)7-8-18(28)30)13-4-6-16(27)23(43(37,38)39)21(13)40-20(12)22(15)42(34,35)36;1-4-7(5-2)6-3/h1-6,9,26H,7-8,27H2,(H,31,32)(H,34,35,36)(H,37,38,39);4-6H2,1-3H3 |
Clé InChI |
OQTDJZAVCSDIGF-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CC.C1CC(=O)N(C1=O)OC(=O)C2=CC(=C(C=C2)C3=C4C=CC(=[NH2+])C(=C4OC5=C3C=CC(=C5S(=O)(=O)[O-])N)S(=O)(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


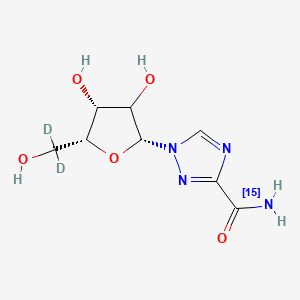
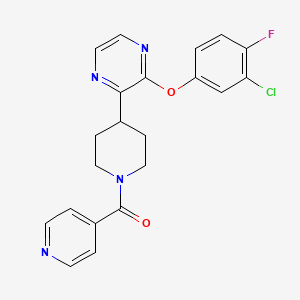
![3-[(E)-2-[1-[3-[2-prop-2-enyl-4-(5-prop-2-enyl-2-propoxyphenyl)phenoxy]propyl]pyridin-1-ium-4-yl]ethenyl]-1H-indole;bromide](/img/structure/B12377011.png)
![methyl 6-(5-bromofuran-2-carbonyl)-3-cyano-2-[(1-methylpyrazole-4-carbonyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-4-carboxylate](/img/structure/B12377018.png)
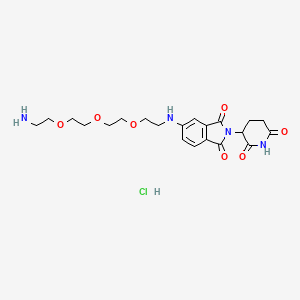
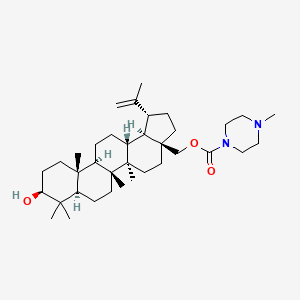
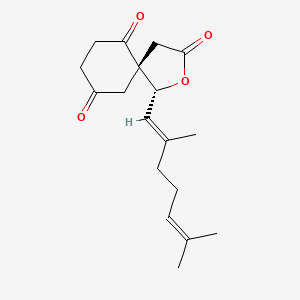
![4-[(1S)-6-chloro-2,3-dihydro-1H-inden-1-yl]-7,8-dimethoxyquinazoline](/img/structure/B12377038.png)
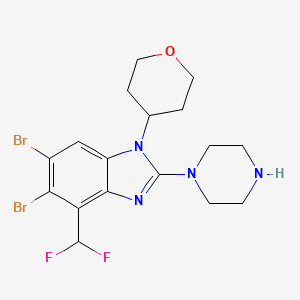
![(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[(2-aminoacetyl)amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylbutanoic acid](/img/structure/B12377042.png)
![N-(2-aminoethyl)-3-[[3-(2-aminoethylamino)-3-oxopropyl]-[2-[3-[[3-[2-[bis[3-(2-aminoethylamino)-3-oxopropyl]amino]ethylamino]-3-oxopropyl]-[2-[3-[[3-[2-[bis[3-[2-[bis[3-(2-aminoethylamino)-3-oxopropyl]amino]ethylamino]-3-oxopropyl]amino]ethylamino]-3-oxopropyl]-[(1-octadecyltriazol-4-yl)methyl]amino]propanoylamino]ethyl]amino]propanoylamino]ethyl]amino]propanamide](/img/structure/B12377050.png)
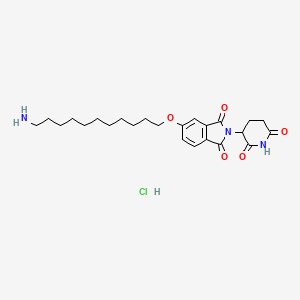
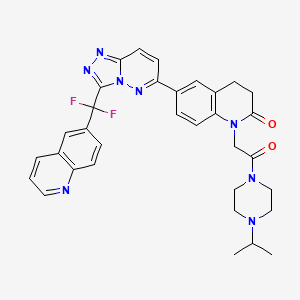
![(2S,4R)-4-ethyl-N-[(1R,2R)-2-hydroxy-1-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methylpyrrolidine-2-carboxamide](/img/structure/B12377064.png)
